Acetamide, N-(2-(dimethylamino)ethyl)-2-(thymyloxy)-, monohydrochloride
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Overview
Description
Acetamide, N-(2-(dimethylamino)ethyl)-2-(thymyloxy)-, monohydrochloride is a synthetic organic compound It is characterized by its unique molecular structure, which includes an acetamide group, a dimethylaminoethyl group, and a thymyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(dimethylamino)ethyl)-2-(thymyloxy)-, monohydrochloride typically involves multiple steps. The process may start with the preparation of the acetamide precursor, followed by the introduction of the dimethylaminoethyl group through a nucleophilic substitution reaction. The thymyloxy group is then attached via an etherification reaction. The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps such as crystallization or chromatography might be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-(dimethylamino)ethyl)-2-(thymyloxy)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to modify the functional groups or to convert the compound into a different state.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents that facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential, including its effects on specific biological pathways.
Industry: Utilized in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-(dimethylamino)ethyl)-2-(thymyloxy)-, monohydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular responses. The exact pathways involved depend on the compound’s structure and the biological context in which it is studied.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2-(dimethylamino)ethyl)-2-(phenoxy)-, monohydrochloride
- Acetamide, N-(2-(dimethylamino)ethyl)-2-(methoxy)-, monohydrochloride
- Acetamide, N-(2-(dimethylamino)ethyl)-2-(ethoxy)-, monohydrochloride
Uniqueness
Acetamide, N-(2-(dimethylamino)ethyl)-2-(thymyloxy)-, monohydrochloride is unique due to the presence of the thymyloxy group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents, leading to variations in their reactivity and applications.
Properties
CAS No. |
32305-20-7 |
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Molecular Formula |
C16H27ClN2O2 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide;hydrochloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-12(2)14-7-6-13(3)10-15(14)20-11-16(19)17-8-9-18(4)5;/h6-7,10,12H,8-9,11H2,1-5H3,(H,17,19);1H |
InChI Key |
SHFARHFNEWNMGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCCN(C)C.Cl |
Origin of Product |
United States |
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